Cyclopentylthiourea
Overview
Description
Synthesis Analysis
Cyclopentylthiourea and related compounds can be synthesized through various methods, including [2+2+2] cycloaddition reactions which are elegant, atom-efficient processes for the synthesis of carbo- and heterocycles (Domínguez & Pérez-Castells, 2011). Another approach involves the desymmetrization of cyclohexadienones via cinchonine derived thiourea-catalyzed enantioselective aza-Michael reaction, showcasing the versatility of thiourea derivatives in asymmetric synthesis (Gu & You, 2011).
Molecular Structure Analysis
The molecular structure of cyclopentylthiourea derivatives can be complex and varies depending on the synthesis method and substituents involved. Studies on copper(I) cyanide complexes with thiourea and substituted thioureas provide insights into the structural diversity and the potential for forming mixed ligand complexes, demonstrating the intricate molecular architecture that can be achieved (Stocker, Troester, & Britton, 1996).
Chemical Reactions and Properties
Cyclopentylthiourea participates in a range of chemical reactions, underlining its reactivity and utility as a synthetic intermediate. For instance, the synthesis and anion-selective complexation of cyclophane-based cyclic thioureas highlight the compound's ability to engage in selective binding interactions, essential for developing sensing and separation technologies (Sasaki, Mizuno, Naemura, & Tobe, 2000).
Physical Properties Analysis
The physical properties of cyclopentylthiourea, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. Although specific studies on cyclopentylthiourea's physical properties are scarce in the available literature, understanding these characteristics is essential for optimizing synthesis and application conditions.
Chemical Properties Analysis
Cyclopentylthiourea exhibits unique chemical properties, including its reactivity towards nucleophiles and electrophiles, its role as a ligand in coordination chemistry, and its utility in asymmetric synthesis and catalysis. These properties are derived from its functional groups and the inherent stability provided by the thiourea moiety, making it a versatile compound in organic and inorganic chemistry.
- Svilen P. Simeonov et al., 2016 - Overview of methods for the synthesis of cyclopentenones.
- G. Domínguez & J. Pérez-Castells, 2011 - Advances in cycloaddition reactions for the synthesis of heterocycles.
- Q. Gu & S. You, 2011 - Desymmetrization of cyclohexadienones via thiourea-catalyzed reaction.
- Sasaki, Mizuno, Naemura, & Tobe, 2000 - Synthesis and anion-selective complexation of thioureas.
- F. B. Stocker et al., 1996 - Crystal structures of copper(I) cyanide complexes with thioureas.
Scientific Research Applications
Immunopotentiation in Cancer Treatment : Cyclophosphamide (CY), a derivative, has been found to augment delayed-type hypersensitivity responses, increase antibody production, abrogate tolerance, and potentiate antitumor immunity in animal models. This suggests its potential for active specific immunotherapy of cancer (Bass & Mastrangelo, 1998).
Activity against Lung Cancer : Complexes of Cyclopentylthiourea can induce cell death and slow tumor growth, particularly in non-small-cell lung cancer patients (Ma et al., 2008).
Therapeutic Applications in Drug Design : Cyclotides, a category related to Cyclopentylthiourea, exhibit potential therapeutic applications including anti-HIV, antimicrobial, cytotoxic activities, and as templates for antiangiogenic agents for cancer treatment and anti-infective agents (Henriques & Craik, 2010).
Use in Radiopharmaceuticals : Cyclotrons, which are related to the broader category, produce radionuclides essential for cancer research, diagnostic studies, treatment, and radioactive gases with tumor localizing properties (Laughlin, 1971).
Applications in Respiratory and Autoimmune Diseases : Cyclophosphamide has shown improvement in lung function, skin scores, dyspnea, and health status/disability in scleroderma lung disease, with effects persisting after therapy cessation (Tashkin et al., 2007).
Treatment for Inflammatory Myopathies and Lung Disease : Intravenous Cyclophosphamide (IVCYC) improves muscle strength, function, and lung function in patients with refractory idiopathic inflammatory myopathies and related interstitial lung disease (Ge et al., 2014).
Pharmaceutical Applications : Cyclodextrins, a category related to Cyclopentylthiourea, are used in pharmaceutical applications for improving drug bioavailability and delivering nucleic acids (Davis & Brewster, 2004).
Immunosuppressive Uses in Transplantation : Cyclosporin A (CyA), a derivative, has been effective in inhibiting rejection in renal allografts from cadaver donors (Calne et al., 1978).
Safety And Hazards
properties
IUPAC Name |
cyclopentylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJCUYXHMQFYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353141 | |
Record name | cyclopentylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylthiourea | |
CAS RN |
102936-57-2 | |
Record name | cyclopentylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopentylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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